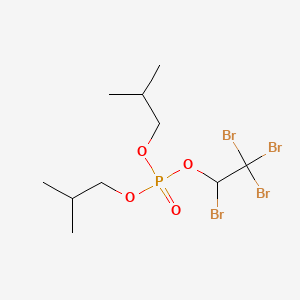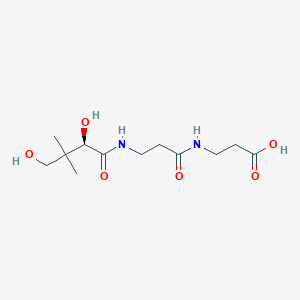
N-D-Pantothenoyl-beta-Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-D-Pantothenoyl-beta-Alanine is a derivative of pantothenic acid, also known as vitamin B5. This compound is a water-soluble B complex vitamin that serves as a structural component of coenzyme A (CoA) and acyl carrier protein. It plays a crucial role in the metabolism of carbohydrates, proteins, and fats, making it essential for various biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-D-Pantothenoyl-beta-Alanine can be synthesized through the condensation of D-pantolactone and beta-alanine. This reaction typically involves heating in the presence of alcohols such as methanol or ethanol . Another method involves the use of pantoate-beta-alanine ligase (PBL) enzyme, which catalyzes the ATP-dependent ligation of D-pantoic acid and beta-alanine .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation. Metabolic engineering of microorganisms like Bacillus megaterium has been used to enhance the biocatalytic production of D-pantothenic acid, which is then converted to this compound .
Chemical Reactions Analysis
Types of Reactions: N-D-Pantothenoyl-beta-Alanine undergoes various chemical reactions, including:
Condensation Reactions: Formation of this compound from D-pantolactone and beta-alanine.
Hydrolysis: Breakdown of this compound into its constituent parts under acidic or basic conditions.
Common Reagents and Conditions:
Alcohols (Methanol, Ethanol): Used in the condensation reaction.
Enzymes (PBL): Catalyze the ligation of D-pantoic acid and beta-alanine.
Major Products:
D-Pantothenic Acid: A precursor in the synthesis of this compound.
Coenzyme A: A major product formed from the metabolism of this compound.
Scientific Research Applications
N-D-Pantothenoyl-beta-Alanine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other related compounds.
Biology: Plays a role in the biosynthesis of pantothenate, which is essential for various metabolic pathways.
Medicine: Investigated for its potential in reducing cholesterol levels and treating dyslipidemia.
Industry: Used in the fortification of food products to address vitamin deficiencies.
Mechanism of Action
N-D-Pantothenoyl-beta-Alanine exerts its effects by participating in the biosynthesis of coenzyme A. The compound is metabolized by enzymes such as pantothenate kinase, pante-theine adenylyltransferase, and dephosphocoenzyme A kinase to form ethyldethiacoenzyme A (EtdtCoA). This process involves the interaction of the PanD and PanZ proteins, which regulate the supply of beta-alanine in response to coenzyme A concentration .
Comparison with Similar Compounds
Pantothenic Acid (Vitamin B5): A precursor to N-D-Pantothenoyl-beta-Alanine and an essential growth factor for yeasts.
Pantothenate Synthetase: An enzyme that catalyzes the ATP-dependent condensation of pantoic acid and beta-alanine to yield pantothenic acid.
Uniqueness: this compound is unique due to its role as a structural component of coenzyme A and its involvement in various metabolic pathways. Its ability to be synthesized through both chemical and enzymatic methods also sets it apart from other similar compounds .
Properties
CAS No. |
897045-90-8 |
|---|---|
Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C12H22N2O6/c1-12(2,7-15)10(19)11(20)14-5-3-8(16)13-6-4-9(17)18/h10,15,19H,3-7H2,1-2H3,(H,13,16)(H,14,20)(H,17,18)/t10-/m0/s1 |
InChI Key |
ZEFQNPXWTQSVAH-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCC(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


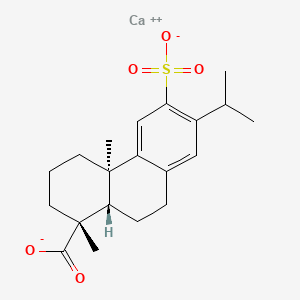
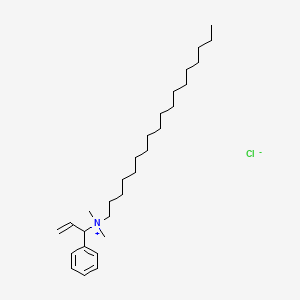
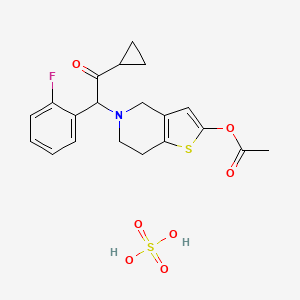
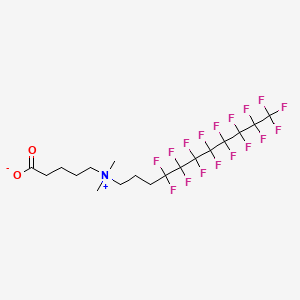
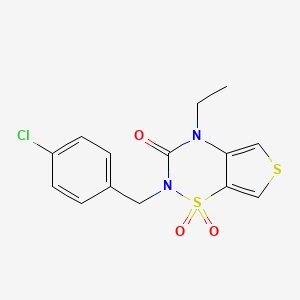

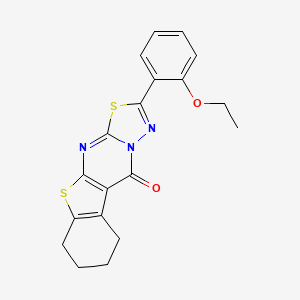

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)


